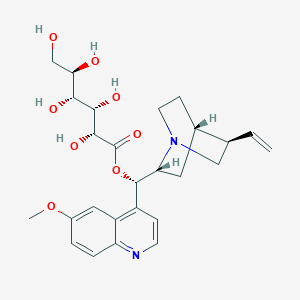
Quinidinegluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinidine gluconate is a pharmaceutical compound derived from quinidine, which is a D-isomer of quinine. Quinidine is an alkaloid found in the bark of the Cinchona tree and has been used historically as an antiarrhythmic medication. Quinidine gluconate is primarily used to treat certain types of irregular heartbeats, such as atrial fibrillation and ventricular arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinidine gluconate can be synthesized from quinidine, which is extracted from the bark of the Cinchona tree. The synthesis involves the reaction of quinidine with gluconic acid to form the gluconate salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the proper formation of the gluconate salt .
Industrial Production Methods
Industrial production of quinidine gluconate involves large-scale extraction of quinidine from Cinchona bark, followed by its reaction with gluconic acid. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, such as tablets and injectable solutions .
Chemical Reactions Analysis
Types of Reactions
Quinidine gluconate undergoes several types of chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Reduction reactions can convert quinidine to dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, particularly at the methoxy group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine.
Substitution: Various substituted quinidine derivatives depending on the substituent introduced.
Scientific Research Applications
Quinidine gluconate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Primarily used as an antiarrhythmic agent to treat irregular heartbeats. .
Industry: Utilized in the pharmaceutical industry for the production of antiarrhythmic medications.
Mechanism of Action
Quinidine gluconate exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the cellular action potential and decreases automaticity, which helps to restore normal sinus rhythm in patients with atrial fibrillation or flutter. Quinidine also inhibits the fast inward sodium current and the slow inward calcium current, contributing to its antiarrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
Quinine: An isomer of quinidine, primarily used as an antimalarial agent.
Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac cells.
Disopyramide: A class Ia antiarrhythmic agent with similar mechanisms of action.
Uniqueness
Quinidine gluconate is unique due to its dual role as both an antiarrhythmic and antimalarial agent. Its ability to block multiple ion channels in cardiac cells makes it particularly effective in treating various types of arrhythmias. Additionally, its use in treating severe malaria highlights its versatility compared to other antiarrhythmic agents .
Properties
CAS No. |
13029-45-3 |
|---|---|
Molecular Formula |
C26H34N2O8 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C26H34N2O8/c1-3-14-12-28-9-7-15(14)10-20(28)25(36-26(34)24(33)23(32)22(31)21(30)13-29)17-6-8-27-19-5-4-16(35-2)11-18(17)19/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21+,22+,23-,24+,25-/m0/s1 |
InChI Key |
ZWOAGWAAEYUBGX-XIJCYFGSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



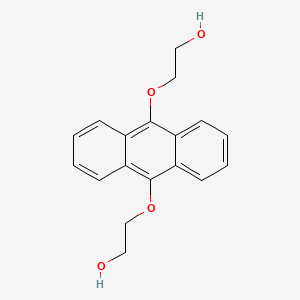
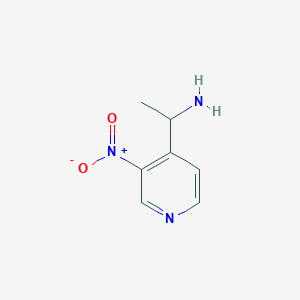
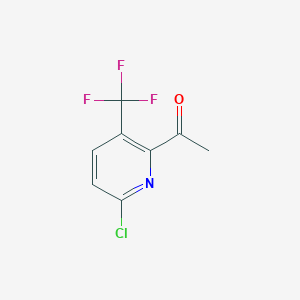
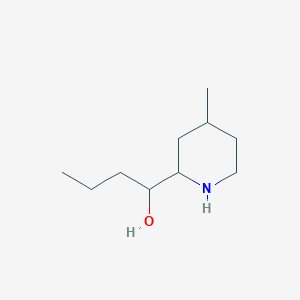
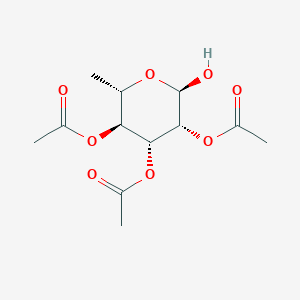
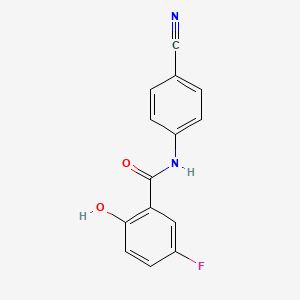
![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
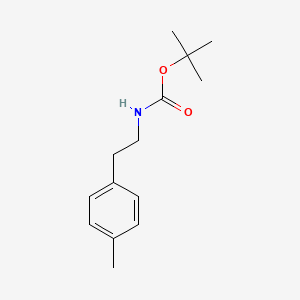
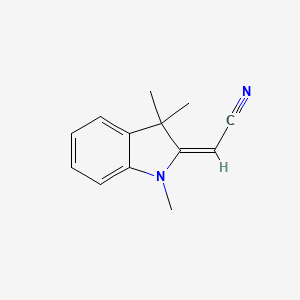
![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
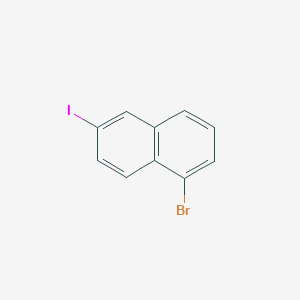
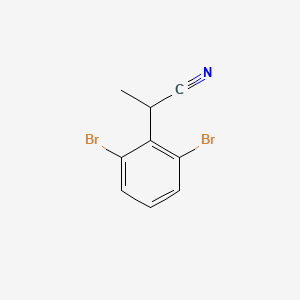
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
